molecular formula C13H11BrO B1344318 1-(Bromomethyl)-2-phenoxybenzene CAS No. 82657-72-5

1-(Bromomethyl)-2-phenoxybenzene

Cat. No. B1344318
CAS RN: 82657-72-5
M. Wt: 263.13 g/mol
InChI Key: YQRIQBOWLXRKKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated cyclohexane derivatives can involve different strategies . For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . These methods could potentially be adapted for the synthesis of “1-(Bromomethyl)-2-phenoxybenzene”.


Molecular Structure Analysis

The molecular structure of brominated cyclohexanes has been extensively studied . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated cyclohexanes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes . These studies provide insights into the types of reactions that “1-(Bromomethyl)-2-phenoxybenzene” might undergo.


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure . For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .

Scientific Research Applications

Synthesis of Block Copolymers

“1-(Bromomethyl)-2-phenoxybenzene” is used in the synthesis of block copolymers. For example, it has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . The process involves the use of a RAFT-macro agent, which is obtained using "1-(Bromomethyl)-2-phenoxybenzene" .

Controlled Radical Polymerization

This compound has been employed in controlled radical polymerization of styrene . This process allows for the synthesis of well-defined polymers with a broad range of monomers and reaction conditions .

Asymmetric Esterification

“1-(Bromomethyl)-2-phenoxybenzene” has been used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . This process allows for the production of chiral esters, which have applications in the synthesis of pharmaceuticals and other fine chemicals .

Synthesis of Bromine Terminated Polymers

This compound has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . These polymers have potential applications in the development of advanced materials .

Alkylating Agent

“1-(Bromomethyl)-2-phenoxybenzene” can be used as an alkylating agent. Alkylating agents are used in organic synthesis to transfer alkyl groups to substrates, which can lead to the formation of a wide range of organic compounds.

Synthesis of Cyclopropanes

This compound has been used in the synthesis of cyclopropanes. Cyclopropanes are three-membered carbon rings that are used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

1-(Bromomethyl)-2-phenoxybenzene is a brominated compound that has been used in the synthesis of various organic compounds Brominated compounds like this are often used in the formation of carbon-carbon bonds in organic synthesis, suggesting that its targets could be various organic substrates .

Mode of Action

The mode of action of 1-(Bromomethyl)-2-phenoxybenzene is primarily through its reactivity as a brominated compound. In organic synthesis, it can participate in reactions such as the Suzuki-Miyaura cross-coupling . In this reaction, the bromine atom in 1-(Bromomethyl)-2-phenoxybenzene is replaced by an organoboron reagent, forming a new carbon-carbon bond .

Biochemical Pathways

For example, they can be involved in the synthesis of complex organic molecules, potentially affecting pathways related to the metabolism or function of these molecules .

Pharmacokinetics

The pharmacokinetics of 1-(Bromomethyl)-2-phenoxybenzene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a brominated compound, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism and excretion would depend on the specific biological system in which it is used .

Result of Action

The result of the action of 1-(Bromomethyl)-2-phenoxybenzene would depend on the specific context of its use. In organic synthesis, its action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action of 1-(Bromomethyl)-2-phenoxybenzene can be influenced by various environmental factors. For example, the efficiency of its use in reactions like the Suzuki-Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .

Safety and Hazards

“1-(Bromomethyl)-2-phenoxybenzene” is a strong lachrymator and is also intensely irritating to skin and mucous membranes . Because of these properties, it has been used in chemical warfare, both in combat and in training due to its irritating yet non-lethal nature .

Future Directions

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

1-(bromomethyl)-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRIQBOWLXRKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301668
Record name 1-(Bromomethyl)-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82657-72-5
Record name 1-(Bromomethyl)-2-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82657-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus tribromide (5.5 ml, 57.1 mmol) was added dropwise over a period of 10 min to a solution of 2-phenoxybenzylalcohol (4.08 g, 20.4 mmol) in dioxane (165 ml). The reaction mixture was stirred for 40 min. Another portion of phosphorus tribromide (5.5 ml, 57.1 mmol) was added. The reaction mixture was stirred for 56 hours at room temperature. It was cooled to 0° C. Water (45 ml) was added carefully. The reaction mixture was stirred for 30 min at room temperature. The mixture was extracted with ethyl acetate (100 ml). The ethyl acetate phase was washed with 1 N hydrochloric acid. The combined aqueous layers were extracted with ethyl acetate. The combined organic layers were washed with a saturated aqueous soludtion of sodium hydrogen carbonate (100 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using ethyl acetate/heptane (1:3) as eluent, to give 4.80 g of 2-phenoxybenzyl bromide.
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5.5 mL
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165 mL
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Synthesis routes and methods II

Procedure details

Add 2-Phenoxy-benzoic acid (1 g, 4.67 mmol), in several portions, to a suspension of Lithium aluminium hydride (372 mg, 9.33 mmol) in dry THF (20 ml) at room temperature and stir. After 1 h, add aqueous 1M HCl dropwise carefully, then pour into H2O and extract three times with Et2O. Combine the organic phases, dry over Na2SO4 and concentrate at vacuum to yield pure (2-Phenoxy-phenyl)-methanol as courless oil. Add aqueous concentrated HBr (16 ml) to a solution of (2-Phenoxy-phenyl)-methanol (900 mg, 4.5 mmol) in CH2Cl2 (5 ml) and stir at room temperature. After 1 h. separate the organic phase and wash the aqueous one with CH2Cl2. Combine organic phases, wash with H2, dry over Na2SO4 and concentrate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with hexane:CH2Cl2, 2:1 to afford 1-Bromomethyl-2-phenoxy-benzene as colourless oil. 1H-NMR (CDCl3, 200 MHz): δ 7.44-7.01 (m, 8H), 6.84 (d, J=1.2 and 8.0 Hz, 1H), 4.60 (s, 2H).
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16 mL
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900 mg
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5 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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